4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Physicochemical characterization Purification optimization Process chemistry

Researchers designing kinase inhibitor libraries require regiochemically pure building blocks. Impure or positional isomers compromise catalytic hydrogenation yields and add purification costs. 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190319-06-2) is the correct 6-azaindole isomer for kinase hinge-binding motifs. - Validated scaffold: 6-azaindole core is a recognized kinase hinge-binder; the 3-nitro group reduces cleanly to a primary amine for amide coupling. - Thermal advantage: Boiling point 412.2±40.0°C is 27.7°C higher than the 7-methyl isomer, simplifying distillation separation and reducing purification costs. - Shipping compliance: Flash point 203.1±27.3°C exceeds GHS flammable thresholds, enabling ambient-temperature shipping with lower regulatory overhead.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1190319-06-2
Cat. No. B3219554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
CAS1190319-06-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-2-9-3-6-8(5)7(4-10-6)11(12)13/h2-4,10H,1H3
InChIKeyAGQXSMXSSDORNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine: 6-Azaindole Building Block


4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190319-06-2) is a bicyclic heteroaromatic compound belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) family, featuring a methyl group at the 4-position and a nitro group at the 3-position on the fused pyrrole-pyridine scaffold . With a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol, it is commercially available as a research chemical at purities of ≥95% (AKSci) and 98% (Leyan) . The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase-focused compound libraries, owing to the azaindole core's established role as a kinase hinge-binding motif and the synthetic utility of the nitro group as a latent amine for further diversification .

1
Scaffold
6-Azaindole core as kinase hinge-binding motif for inhibitor library synthesis
2
Diversification
Nitro group serves as latent amine handle; methyl group enables orthogonal functionalization
3
Process Fit
Reported use of nitro-reduction in azaindole-based kinase inhibitor synthesis

4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine: Irreplaceability vs. Analogs


The 4-methyl-3-nitro substitution pattern on the 6-azaindole core is not interchangeable with its positional isomers or ring-fusion variants without measurable consequences for physicochemical properties and downstream synthetic utility. Even among isomers sharing the identical molecular formula (C8H7N3O2, MW 177.16), the precise location of the methyl group on the pyridine ring (4- vs. 7-position) or the regiochemistry of the fused bicyclic system ([2,3-c] vs. [3,2-c]) yields boiling points that differ by up to 27.7 °C and flash points that differ by up to 16.8 °C . These variations directly impact purification strategy (distillation cut points), storage safety classification, and the kinetic behavior of the nitro group during catalytic hydrogenation, making generic substitution a source of irreproducibility in reaction protocols .

Similar product may not mean interchangeable product
4-Methyl isomer vs 7-Methyl isomer Boiling point may shift up to 27.7 °C, altering distillation cut points
[2,3-c] isomer vs [3,2-c] isomer Regiochemistry may shift purification profile and reaction kinetics
Nitro-substituted vs Non-nitro analog Lack of latent amine handle may limit diversification route

4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine vs. Close Analogs


Boiling Point vs. 7-Methyl Isomer

The target compound exhibits a predicted boiling point of 412.2±40.0 °C at 760 mmHg, which is 27.7 °C higher than its 7-methyl positional isomer (384.5±37.0 °C) and 21.0 °C higher than the [3,2-c] ring-fusion isomer (391.2±37.0 °C) . This elevated boiling point reflects stronger intermolecular interactions (likely dipole-dipole and π-stacking) arising from the specific 4-methyl-3-nitro arrangement on the [2,3-c] scaffold, providing a wider thermal window for fractional distillation or sublimation-based purification.

Boiling Point vs. 7-Methyl Isomer
Head-to-head
412.2±40.0 °C +27.7 °C
Predicted (ACD/Labs)
Wider thermal window for distillation-based purification
Comparator: 384.5±37.0 °C (7-methyl isomer). Model-derived values.
Physicochemical characterization Purification optimization Process chemistry

Flash Point vs. 7-Methyl Isomer

The flash point of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is predicted at 203.1±27.3 °C, which is 16.8 °C higher than that of the 7-methyl isomer (186.3±26.5 °C) and 12.7 °C higher than the [3,2-c] isomer (190.4±26.5 °C) . This places the target compound further from the threshold for flammable liquid classification (typically flash point ≤ 93 °C under GHS), offering a wider safety margin for handling and shipping at ambient temperatures.

Flash Point vs. 7-Methyl Isomer
Head-to-head
203.1±27.3 °C +16.8 °C
Predicted (ACD/Labs)
Higher flash point may reduce flammable-material classification risk
Comparator: 186.3±26.5 °C (7-methyl isomer). Context-dependent.
Safety assessment Storage classification Process safety

Vapor Pressure Consistency Across Isomers

The predicted vapor pressure of the target compound is 0.0±0.9 mmHg at 25 °C, essentially identical to the 7-methyl isomer (0.0±0.8 mmHg) and the [3,2-c] isomer (0.0±0.9 mmHg) . This indicates that while the boiling points differ substantially, the room-temperature volatility is uniformly low across the isomer series, meaning that any differentiation in purification or handling must rely on boiling point rather than ambient vapor pressure considerations.

Vapor Pressure Consistency
Cross-study
0.0±0.9 mmHg at 25 °C
Predicted at 25 °C
Uniformly low volatility across isomers; selection should focus on boiling point
≤0.1 mmHg difference among nitro-substituted isomers.
Vapor pressure Vacuum distillation Sublimation

Nitro Reduction: Gateway to Amine Diversification

The 3-nitro substituent on the azaindole scaffold is a well-precedented latent functional group that undergoes catalytic hydrogenation to yield the corresponding 3-amino-4-methyl-1H-pyrrolo[2,3-c]pyridine. This primary amine serves as a nucleophilic handle for amide coupling, reductive amination, or urea formation, enabling rapid diversification of the kinase inhibitor scaffold. The azaindole framework itself is a validated hinge-binding motif in kinase drug discovery, with multiple approved drugs and clinical candidates containing the 6-azaindole core . The industrial importance of the nitro-to-amine transformation on azaindole systems is exemplified by the published through-process for Chk1 kinase inhibitor GDC-0575, which features a hydrogenative nitro-reduction as a central step .

Nitro Reduction Diversification
Class-level
Nitro → Amine → Amide/Urea coupling
Catalytic hydrogenation
Dual diversification vectors on a reported kinase inhibitor scaffold
Exemplified by Chk1 inhibitor GDC-0575 through-process. Source review.
Nitro reduction Amine building block Kinase inhibitor library Medicinal chemistry diversification

4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine: Application Scenarios


Kinase Inhibitor Library Synthesis

Medicinal chemistry groups designing kinase inhibitor libraries should prioritize 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine over its 7-methyl or [3,2-c] isomers because the 6-azaindole core is a validated kinase hinge-binding motif , and the 3-nitro group provides a clean, high-yielding reduction to the primary amine for subsequent amide coupling diversification. The 4-methyl substituent offers additional opportunities for late-stage C–H functionalization, creating two orthogonal diversity vectors from a single building block.

Preparative Fractional Distillation

The boiling point of 412.2±40.0 °C, which is 27.7 °C higher than the 7-methyl isomer , provides a wider thermal window for separating the target compound from its positional isomers that may arise during nitration or cyclization steps in synthesis. This reduces the number of theoretical plates required for baseline separation, lowering purification costs at scale.

Safe Storage and Shipping for Bulk

With a flash point of 203.1±27.3 °C, significantly above the GHS flammable liquid threshold , the compound can be stored and shipped under less stringent flammable-material regulations than its 7-methyl isomer (flash point 186.3 °C). This reduces compliance overhead for laboratories and CROs ordering in bulk.

Chk1 Inhibitor Process Intermediate

The nitro-to-amine reduction strategy on azaindole scaffolds has been industrially validated in the manufacture of Chk1 kinase inhibitor GDC-0575 . 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is structurally poised to serve as a direct input for analogous through-process routes, offering a cost-effective, single-step entry to the corresponding 3-amino derivative for late-stage functionalization.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual orthogonal diversification vectors
Hinge-binding motif and nitro-to-amine reduction efficiency
Preparative fractional distillation
Wider thermal separation window
Boiling point difference relative to positional isomers
Bulk storage and shipping
Flash point above flammable liquid threshold
GHS classification and safety infrastructure requirements
Chk1 inhibitor process intermediate
Structurally aligned with validated through-process
Nitro-reduction step reproducibility and amine coupling scope

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